molecular formula C21H16Cl2N2O2 B12009016 4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide CAS No. 393858-80-5

4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B12009016
CAS No.: 393858-80-5
M. Wt: 399.3 g/mol
InChI Key: CACOHRWDUHAAGU-ZMOGYAJESA-N
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Description

4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 393858-80-5

    Molecular Weight: 399.28 g/mol

This compound belongs to the class of hydrazides and is characterized by its unique structure, which includes both chlorobenzyl and benzylidene moieties.

Preparation Methods

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.

Chemical Reactions Analysis

Reactivity: 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions at specific functional groups.

    Reduction: Reduction of certain functional groups.

    Substitution: Substitution reactions involving the chlorobenzyl and benzylidene moieties.

Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. Researchers would tailor these based on the desired transformation.

Major Products: The major products formed during reactions with this compound would vary based on the reaction type. Detailed experimental data would be necessary to identify specific products.

Scientific Research Applications

Researchers explore the applications of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in various fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring potential therapeutic effects.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern, similar compounds include:

    2-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: (CAS Number: 466644-88-2) .

    4-[(4-Chlorobenzyl)oxy]-N’-[4-(dimethylamino)benzylidene]benzohydrazide: .

These related compounds share structural features and may exhibit similar reactivity or biological properties.

Properties

CAS No.

393858-80-5

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-24-25-21(26)17-5-9-19(23)10-6-17/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

CACOHRWDUHAAGU-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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